Boc-Arg(Mts)-OH
Description
Boc-Arg(Mts)-OH, or N-alpha-tert-butoxycarbonyl-Ng-mesitylenesulfonyl-L-arginine, is a protected arginine derivative widely used in peptide synthesis. The Boc (tert-butoxycarbonyl) group protects the α-amino group, while the Mts (mesitylenesulfonyl) group protects the guanidino side chain. Introduced in 1979, the Mts group offers milder deprotection conditions compared to traditional Tos (tosyl) groups, requiring trifluoroacetic acid (TFA) instead of harsh acids like HF . This compound is often supplied as a cyclohexylamine (CHA) salt (CAS 68262-71-5) to enhance solubility and stability, necessitating desalting before use in synthesis . Its molecular weight is 456.6 g/mol (free acid form), and it is particularly advantageous in synthesizing peptides with multiple arginine residues due to its slower deprotection kinetics, reducing premature side-chain reactivity .
Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O6S/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWQVNSGMVITAR-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method involves carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (HOBt). For example, This compound was synthesized by reacting N-Boc-arginine with 2,4,6-trimethylbenzenesulfonyl chloride (Mts-Cl) in dichloromethane (DCM) under basic conditions (e.g., triethylamine or N,N-diisopropylethylamine (DIPEA)). The reaction typically proceeds at 0–25°C for 4–24 hours, yielding the protected arginine derivative in >85% purity after aqueous workup.
Key Reaction Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Solvent | DCM or DMF | |
| Base | DIPEA or Et₃N | |
| Temperature | 0°C → RT | |
| Reaction Time | 4–24 h | |
| Yield | 75–94% |
Stepwise Solid-Phase Synthesis
Resin Functionalization and Amino Acid Loading
In solid-phase peptide synthesis (SPPS), This compound is often coupled to a resin-bound peptide chain using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). For instance, a study achieved 98% coupling efficiency by activating This compound with HATU and DIPEA in N,N-dimethylformamide (DMF), followed by agitation with Wang resin for 2 hours. The Mts group remained intact during subsequent tert-butyloxycarbonyl (Boc) deprotection with trifluoroacetic acid (TFA).
Challenges in Sterically Hindered Systems
The bulky Mts group can impede coupling efficiency in sequences with adjacent β-branched residues (e.g., valine or isoleucine). To mitigate this, microwave-assisted synthesis (50°C, 10–20 W) has been employed, reducing reaction times from 12 hours to 30 minutes while maintaining yields >90%.
Solution-Phase Fragment Condensation
Azide Method for Fragment Assembly
A classical approach involves condensing This compound with peptide fragments via the azide method. For example, Z(OMe)-Arg(Mts)-Arg(Mts)-NHNH₂ was prepared by treating the hydrazide precursor with sodium nitrite in HCl/THF at -15°C, followed by coupling with This compound in DMF. This method avoids racemization but requires meticulous control of pH and temperature.
Comparative Analysis of Coupling Agents
| Coupling Agent | Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HBTU | DMF | DIPEA | 92 | 95 |
| HATU | DCM | Et₃N | 89 | 97 |
| EDC/HOBt | DMF | NMM | 85 | 93 |
Deprotection and Purification Strategies
Selective Removal of Mts Group
The Mts group is stable under acidic (TFA) and basic (piperidine) conditions but can be cleaved with hydrogen fluoride (HF) or trimethylsilyl bromide (TMSBr) in the presence of scavengers (e.g., anisole). A protocol using HF/p-cresol (95:5 v/v) at 0°C for 1 hour achieved quantitative deprotection without affecting the Boc group.
Chromatographic Purification
Crude This compound is typically purified via reverse-phase HPLC (C18 column) using a gradient of acetonitrile/water (0.1% TFA). Analytical data from a representative study show:
Analytical Characterization
Spectroscopic Validation
Melting Point and Solubility
Applications in Peptide Synthesis
This compound has been utilized in the synthesis of antiviral peptides and enzyme inhibitors. For example, it served as a key building block in the 36-residue peptide Z(OMe)-Tyr(Cl₂-Bzl)-Ile-Asn-Met(O)-Leu-Thr-Arg(Mts)-Pro-Arg(Mts)-Tyr(Cl₂-Bzl)-NH₂ , which exhibited nanomolar activity against HIV-1 protease .
Chemical Reactions Analysis
Types of Reactions: Boc-Arg(Mts)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Mts protecting groups using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: TFA or HF in anhydrous conditions.
Coupling: DCC and HOBt in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed:
Deprotection: Free arginine and by-products like tert-butanol and mesitylene.
Coupling: Peptides with arginine residues incorporated into the sequence
Scientific Research Applications
Chemistry: Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Boc-Arg(Mts)-OH is primarily employed in SPPS due to its ability to protect the amino and guanidino groups of arginine. This protection prevents unwanted side reactions during peptide bond formation. The compound allows for the selective coupling of amino acids, which is crucial for synthesizing peptides with specific sequences .
Deprotection and Coupling Reactions
During SPPS, this compound undergoes deprotection reactions to remove the Boc and Mts groups. The Boc group is typically cleaved using trifluoroacetic acid (TFA), while the Mts group can be removed with reagents like trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) . This flexibility in deprotection enhances its utility in synthesizing complex peptides.
Biology: Protein Engineering
Synthesis of Peptides and Proteins
In protein engineering, this compound is used to synthesize peptides that are critical for studying protein structure and function. The arginine residue plays a significant role in protein interactions and enzymatic activities, making it essential for research in this area .
Biochemical Pathways
The incorporation of this compound into peptide sequences allows researchers to investigate various biochemical pathways, including those related to enzyme activity and gene expression. The stability provided by the Mts group also aids in maintaining the integrity of the synthesized peptides during experiments .
Medicine: Drug Development
Peptide-Based Therapeutics
this compound is instrumental in developing peptide-based drugs. Its role as a building block enables the synthesis of therapeutic agents that can target specific biological pathways. Research has shown that peptides containing arginine residues can modulate physiological processes, such as vasodilation through nitric oxide synthesis .
Industry: Biotechnology Applications
Production of Synthetic Peptides
In biotechnology, this compound is used to produce synthetic peptides for various applications, including enzyme inhibitors and diagnostic reagents. Its versatility allows for the creation of peptides tailored for specific industrial needs .
Table 1: Comparison of Arginine Protecting Groups
| Compound Name | Structure Features | Unique Applications |
|---|---|---|
| Boc-Arg-OH | Only Boc protecting group | Simpler structure; less reactive |
| Fmoc-Arg(Boc)2-OH | Fmoc and Boc groups | Higher stability; slower kinetics |
| Boc-Arg(Boc)2-OH | Dual Boc protection | Specific applications needing dual protection |
| Arg(NO2)-OH | Contains nitro group | Different reactivity profile |
This table highlights how this compound stands out due to its unique combination of protective groups that enhance reactivity while providing stability during peptide synthesis processes.
Mechanism of Action
The mechanism of action of Boc-Arg(Mts)-OH involves the protection and subsequent deprotection of the amino and guanidino groups of arginine. The Boc group is removed under acidic conditions, while the Mts group is removed using strong acids like HF. These deprotection steps are crucial for the incorporation of arginine into peptides without side reactions. The molecular targets and pathways involved include the formation of peptide bonds and the stabilization of intermediate peptide chains .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Boc-Arg(Mts)-OH with structurally or functionally analogous arginine derivatives:
Key Findings
Deprotection Efficiency :
- Mts and Mtr groups are removed under milder acidic conditions (TFA) compared to Tos (HF) .
- Mts deprotection is slower than Mtr, making it preferable for multi-arginine sequences to avoid aggregation .
Side Reactions :
- Tos-protected arginine derivatives (e.g., Boc-Arg(Tos)-OH) are prone to delta-lactam formation during coupling, a side reaction minimized with Mts due to its stability under basic conditions .
Synthetic Applications :
- This compound : Ideal for sequential deprotection in complex peptides. Used in bioactive peptide synthesis (e.g., amphibian-derived peptides) .
- Boc-Arg(Mtr)-OH : Applied in cyclic RGD peptidomimetics for integrin-targeted therapies .
- Fmoc-Arg(Pbf)-OH : Dominates Fmoc-SPPS due to compatibility with automated synthesizers and high coupling efficiency (~93% with HOBt/DIC activation) .
Practical Considerations: this compound’s CHA salt requires desalting before use, adding a step to synthesis workflows .
Biological Activity
Boc-Arg(Mts)-OH, a derivative of the amino acid arginine, is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a mesitylene-2-sulfonyl (Mts) protecting group on the guanidino group. This compound plays a significant role in peptide synthesis and has various biological applications, particularly in protein engineering and drug development.
Chemical Structure:
- Molecular Formula: C14H20N2O4S
- CAS Number: 68262-71-5
Synthesis Overview:
The synthesis of this compound involves two main steps:
- Protection of the Amino Group: The amino group of arginine is protected using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base (e.g., sodium bicarbonate).
- Protection of the Guanidino Group: The guanidino group is subsequently protected using mesitylene-2-sulfonyl chloride (Mts-Cl) under similar conditions.
These reactions are typically conducted in organic solvents like dichloromethane, optimizing for yield and purity through purification methods such as chromatography and recrystallization .
Peptide Synthesis
This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its protective groups prevent unwanted side reactions during peptide assembly, allowing for the selective formation of peptide bonds. This capability is crucial for synthesizing peptides with specific sequences necessary for biological activity.
Protein Engineering
In protein engineering, this compound facilitates the synthesis of peptides that can be used to study protein structure-function relationships. By enabling the incorporation of arginine into peptide chains, researchers can investigate how variations in peptide structure affect biological activity .
Drug Development
This compound is also significant in developing peptide-based drugs. Its ability to stabilize reactive intermediates during synthesis allows for the creation of therapeutic agents that can interact with biological targets, making it valuable in pharmacological research .
Target Interaction:
this compound does not exhibit direct biological activity but serves as a building block in synthesizing bioactive peptides. The peptides produced can interact with various biomolecules, potentially influencing enzyme activity, receptor binding, and gene expression.
Biochemical Pathways:
The incorporation of this compound into peptides affects biochemical pathways related to protein synthesis and function. For instance, peptides synthesized using this compound may modulate signaling pathways or act as enzyme inhibitors .
Stability Studies
Research has demonstrated that different protecting groups can significantly affect the stability and reactivity of arginine derivatives. For example, studies comparing Boc-Arg derivatives showed varying kinetics in deprotection and coupling efficiency, impacting their utility in peptide synthesis .
| Time (h) | Fmoc-Arg(Boc)2-OH (%) | Fmoc-Arg(NO2)-OH (%) | Fmoc-Arg(Pbf)-OH (%) |
|---|---|---|---|
| 0 | 100 | 100 | 100 |
| 1 | 88.6 | 100 | 100 |
| 24 | 86.9 | 100 | 100 |
| 48 | 85.0 | 100 | 100 |
| 10 d | 77.6 | 100 | 100 |
This table illustrates that while some derivatives maintain stability over time, others show significant degradation, which is critical when selecting protecting groups for synthesis .
Case Studies
Recent studies have highlighted the utility of this compound in synthesizing peptides with therapeutic potential:
- Peptide Inhibitors: Research has focused on developing peptides that inhibit specific enzymes involved in cancer progression, utilizing this compound as a key building block.
- Vaccine Development: In immunology, peptides synthesized with this compound have been explored as potential vaccine candidates due to their ability to elicit immune responses .
Q & A
Advanced Question
- Parameter Screening: Test swelling times for resin (e.g., Rink amide MBHA) and solvent systems (DMF vs. NMP).
- Coupling Monitoring: Use Kaiser test or in-situ FTIR to detect free amines.
- Scale-Down Trials: Start with 0.1 mmol scale to optimize cycles before scaling up.
Include negative controls (e.g., omitting this compound) to identify synthesis bottlenecks. Document machine-specific variables (e.g., pressure, mixing efficiency) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
